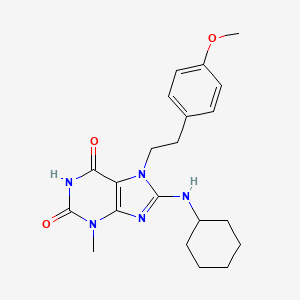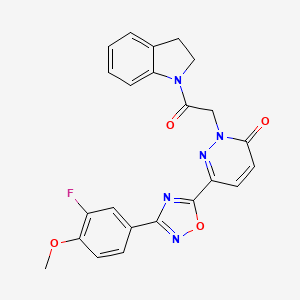![molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1](/img/structure/B2919284.png)
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropane-1-carboxylic acid and 2-dimethylaminoethyl chloride.
Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like DCC (Dicyclohexylcarbodiimide). The activated carboxylic acid then reacts with 2-dimethylaminoethyl chloride to form the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and specific requirements.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve yield.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom in the dimethylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylate salts.
Reduction Products: Reduced amines.
Substitution Products: Various substituted cyclopropanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as potential therapeutic uses in treating diseases.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride: is unique due to its cyclopropane ring and carboxylic acid group.
Similar Compounds: Other compounds with similar structures include 1-[2-(Dimethylamino)ethyl]piperazine and N,N-Dimethyl-1-piperazineethanamine. These compounds differ in their ring structures and functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)

![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)


![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)
![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)
![3-methyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2919219.png)

![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B2919221.png)


